(2-Carboxyethyl)triphenylphosphonium chloride (2-Carboxyethyl)triphenylphosphonium chloride
Brand Name: Vulcanchem
CAS No.: 36626-29-6
VCID: VC20787870
InChI: InChI=1S/C21H19O2P.ClH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/p+1
SMILES: C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Molecular Formula: C21H21ClO2P+
Molecular Weight: 371.8 g/mol

(2-Carboxyethyl)triphenylphosphonium chloride

CAS No.: 36626-29-6

Cat. No.: VC20787870

Molecular Formula: C21H21ClO2P+

Molecular Weight: 371.8 g/mol

* For research use only. Not for human or veterinary use.

(2-Carboxyethyl)triphenylphosphonium chloride - 36626-29-6

Specification

CAS No. 36626-29-6
Molecular Formula C21H21ClO2P+
Molecular Weight 371.8 g/mol
IUPAC Name 2-carboxyethyl(triphenyl)phosphanium;hydrochloride
Standard InChI InChI=1S/C21H19O2P.ClH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/p+1
Standard InChI Key GALLWJZTZYJVSL-UHFFFAOYSA-O
SMILES C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Canonical SMILES C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Introduction

Physical and Chemical Properties

Structural Characteristics

(2-Carboxyethyl)triphenylphosphonium chloride possesses a distinct molecular structure featuring a quaternary phosphonium center. The compound has a molecular formula of C21H20ClO2P and a precise molecular weight of 370.81 g/mol. The central phosphorus atom is connected to three phenyl rings and a carboxyethyl chain, creating a positively charged phosphonium center that is balanced by a chloride counterion. This structural arrangement contributes significantly to the compound's chemical behavior and applications.

The three phenyl groups attached to the phosphorus atom provide steric bulk and influence the reactivity of the phosphonium center. These aromatic rings also contribute to the compound's lipophilicity, which becomes particularly relevant in its biological applications. The carboxyethyl chain introduces a carboxylic acid functionality, allowing for additional chemical transformations and providing a point of attachment for other molecules.

Physical Properties

(2-Carboxyethyl)triphenylphosphonium chloride typically appears as a white crystalline solid under standard conditions . The compound exhibits a well-defined melting point range of 197-201°C, indicating its high purity and crystalline nature . This relatively high melting point is consistent with the strong ionic interactions between the phosphonium cation and chloride anion in the crystal lattice.

The compound displays characteristic solubility patterns, being soluble in polar organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide. Its solubility in water is limited due to the predominant lipophilic character contributed by the three phenyl groups. This solubility profile influences the choice of reaction media when this compound is used in synthetic applications.

Table 1: Physical Properties of (2-Carboxyethyl)triphenylphosphonium chloride

PropertyValueReference
AppearanceWhite solid
Molecular FormulaC21H20ClO2P
Molecular Weight370.81 g/mol
Melting Point197-201°C
CAS Number36626-29-6

Synthesis Methods

Optimized Reaction Conditions

Examination of experimental procedures reveals specific conditions that optimize the formation and isolation of (2-Carboxyethyl)triphenylphosphonium chloride. The reaction is typically conducted in an anhydrous environment to prevent side reactions with moisture. Common solvents include acetonitrile, tetrahydrofuran, or toluene, depending on the specific requirements of the reaction and the solubility of the reagents.

Following the completion of the reaction, the product can be isolated through various purification techniques, including recrystallization from appropriate solvent systems or through precipitation methods. These purification steps are crucial for obtaining the high-purity compound necessary for its application in sensitive synthetic transformations.

Chemical Reactivity

Behavior as a Wittig Reagent Precursor

One of the most significant aspects of (2-Carboxyethyl)triphenylphosphonium chloride's reactivity is its ability to serve as a precursor for Wittig reactions. When treated with strong bases such as sodium hydride, the compound undergoes deprotonation at the carbon adjacent to the phosphonium center, generating a stabilized ylide. This ylide can subsequently react with aldehydes or ketones to form carbon-carbon double bonds.

The formation of the ylide involves the removal of a proton from the α-carbon to the phosphonium center, resulting in the formation of a carbon-phosphorus double bond with significant charge separation. The carboxylic acid functionality of the carboxyethyl group can also be deprotonated under basic conditions, potentially leading to a dianion depending on the equivalents of base used.

In a specific documented application, (2-carboxyethyl)triphenylphosphonium chloride was used in a reaction with 2,3-dimethylbenzaldehyde in a 1:1 mixture of THF/DMSO with sodium hydride as the base . This reaction produced (E)-4-(2,3-dimethylphenyl)but-3-enoic acid with a yield of 38% . The reaction proceeded through the formation of a Wittig ylide that subsequently reacted with the aldehyde, followed by isolation and purification of the resulting unsaturated carboxylic acid.

Reactivity in Coupling Reactions

Beyond its role in Wittig chemistry, (2-Carboxyethyl)triphenylphosphonium chloride exhibits reactivity in coupling reactions, particularly in the formation of amide bonds. The carboxylic acid functionality can be activated using coupling reagents such as HATU, PFTU, or DCC to facilitate amide bond formation with appropriate amines.

Evidence of this reactivity is observed in the synthesis of veliparib prodrugs, where (2-carboxyethyl)triphenylphosphonium chloride was used in a coupling reaction after the deprotection step . This application highlights the versatility of the compound in medicinal chemistry and drug development contexts, where the formation of specific structural moieties is critical for achieving desired pharmaceutical properties.

Applications in Organic Synthesis

Wittig Reaction Applications

The primary application of (2-Carboxyethyl)triphenylphosphonium chloride in organic synthesis is as a reagent for Wittig olefination reactions. This transformation allows for the stereoselective synthesis of alkenes from carbonyl compounds, representing one of the most valuable carbon-carbon bond-forming reactions in organic chemistry. The presence of the carboxylic acid functionality in the resulting alkene products provides an additional handle for further synthetic transformations.

A specific example of this application involves the reaction of (2-carboxyethyl)triphenylphosphonium chloride with 2,3-dimethylbenzaldehyde in the presence of sodium hydride . This reaction produced (E)-4-(2,3-dimethylphenyl)but-3-enoic acid, which could be further transformed through hydrogenation to yield 4-(2,3-dimethylphenyl)butanoic acid . This sequence demonstrates how the compound can be utilized in multi-step synthetic pathways to access structurally diverse carboxylic acid derivatives.

Role in Complex Molecule Synthesis

(2-Carboxyethyl)triphenylphosphonium chloride serves as a valuable building block in the synthesis of complex molecules, including natural products, pharmaceuticals, and functional materials. The ability to introduce a carboxyethyl group alongside the formation of a carbon-carbon double bond provides a strategic advantage in designing synthetic routes to target molecules.

In pharmaceutical synthesis, the compound has been utilized in the preparation of veliparib prodrugs, as evidenced by its coupling with deprotected intermediates to incorporate specific structural features . This application demonstrates the compound's utility in medicinal chemistry and drug development, where precise control over molecular structure is essential for achieving desired biological activities.

Table 2: Selected Applications of (2-Carboxyethyl)triphenylphosphonium chloride in Organic Synthesis

ApplicationReaction ConditionsProductYieldReference
Wittig reaction with 2,3-dimethylbenzaldehydeNaH, THF/DMSO (1:1), 0-20°C(E)-4-(2,3-dimethylphenyl)but-3-enoic acid38%
Coupling in veliparib prodrug synthesisAfter deprotection stepVeliparib prodrug intermediateNot specified

Biological and Pharmacological Applications

Mitochondrial Targeting Properties

A particularly noteworthy aspect of (2-Carboxyethyl)triphenylphosphonium chloride is the presence of the triphenylphosphonium (TPP) moiety, which confers specific biological properties. The TPP group is known for its ability to enhance the cellular uptake of molecules to which it is conjugated, making it valuable in drug delivery applications. This property stems from the lipophilic nature of the triphenylphosphonium group combined with its delocalized positive charge.

The triphenylphosphonium group's lipophilicity facilitates the transport of conjugated molecules across cell membranes, enabling their penetration into cellular compartments. This characteristic is particularly relevant for targeting mitochondria, where the membrane potential can attract positively charged moieties. Consequently, molecules conjugated with the triphenylphosphonium group can selectively accumulate in mitochondria, offering potential applications in mitochondrial medicine and research.

Applications in Drug Delivery Systems

Building on its mitochondrial targeting properties, (2-Carboxyethyl)triphenylphosphonium chloride has found applications in the design of drug delivery systems. The carboxylic acid functionality provides a convenient point of attachment for therapeutic agents through ester or amide linkages, while the triphenylphosphonium moiety directs the conjugate toward mitochondria.

This approach is particularly valuable for delivering therapeutic agents to mitochondria, where various pathological conditions originate or manifest. The ability to target specific cellular compartments enhances the efficacy of therapeutic interventions while potentially reducing systemic side effects. Research in this area continues to expand, exploring novel applications of triphenylphosphonium-based drug delivery systems for addressing mitochondrial dysfunction in various diseases.

Research Findings and Case Studies

Synthesis of Veliparib Prodrugs

A significant research application of (2-Carboxyethyl)triphenylphosphonium chloride involves its use in the synthesis of veliparib prodrugs. Veliparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment, and the development of prodrug forms aims to enhance its pharmacokinetic properties and therapeutic efficacy.

In one documented study, (2-carboxyethyl)triphenylphosphonium chloride was employed in a coupling reaction following the deprotection of intermediate 7, resulting in the formation of compound 5 with a yield of 66% . This synthetic approach demonstrates the utility of the phosphonium salt in pharmaceutical chemistry, particularly in the design of mitochondria-targeted drug delivery systems.

Wittig Reaction Case Study

A detailed case study highlighting the synthetic utility of (2-Carboxyethyl)triphenylphosphonium chloride involves its application in a Wittig reaction with 2,3-dimethylbenzaldehyde. In this experimental procedure, the phosphonium salt (12.2 g, 32.90 mmol) was combined with 2,3-dimethylbenzaldehyde (4 g, 29.81 mmol) in a 1:1 mixture of THF/DMSO . Sodium hydride (2.2 g, 64.17 mmol) was added at 0°C, and the reaction mixture was stirred overnight at room temperature .

Following workup and purification by column chromatography, (E)-4-(2,3-dimethylphenyl)but-3-enoic acid was obtained as a colorless solid with a yield of 38% . This case study illustrates the practical application of the compound in organic synthesis and provides valuable insights into the reaction conditions, workup procedures, and expected yields for similar transformations.

Table 3: Research Case Studies Involving (2-Carboxyethyl)triphenylphosphonium chloride

Research ApplicationKey FindingsOutcomeReference
Veliparib prodrug synthesisCoupling with deprotected intermediate 7Formation of compound 5 with 66% yield
Wittig reaction with 2,3-dimethylbenzaldehydeReaction in THF/DMSO with NaH(E)-4-(2,3-dimethylphenyl)but-3-enoic acid with 38% yield

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